![molecular formula C21H18N2O2S B3954042 2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3954042.png)
2-{[phenyl(phenylthio)acetyl]amino}benzamide
Overview
Description
2-{[Phenyl(phenylthio)acetyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PTABA and has been studied extensively for its properties and mechanisms of action.
Mechanism of Action
The mechanism of action of PTABA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
PTABA has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the expression of antioxidant enzymes. It has also been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
PTABA has several advantages for lab experiments, including its stability and ease of synthesis. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for PTABA research, including the development of new synthetic methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
PTABA has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c22-20(24)17-13-7-8-14-18(17)23-21(25)19(15-9-3-1-4-10-15)26-16-11-5-2-6-12-16/h1-14,19H,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYIJUYSDCVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(=O)N)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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